Edronocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Edronocaine is a local anesthetic compound known for its efficacy in providing pain relief during surgical procedures. It is chemically related to other local anesthetics such as procaine and lidocaine. This compound is primarily used in veterinary medicine, particularly for minor surgical procedures in cattle, such as dehorning and disbudding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Edronocaine involves the esterification of a suitable amine with a carboxylic acid derivative. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced through a multi-step synthesis process that includes the purification of intermediates and the final product. The process involves the use of advanced techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Edronocaine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.
Substitution: Substitution reactions can occur at the amine or ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological activities .
Scientific Research Applications
Edronocaine has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and amine reactions.
Biology: Investigated for its effects on nerve cells and pain pathways.
Medicine: Explored for its potential use in human medicine as a local anesthetic.
Industry: Utilized in the development of new anesthetic formulations and delivery systems .
Mechanism of Action
Edronocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of nerve impulses. This action results in a loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of nerve signal transmission .
Comparison with Similar Compounds
Procaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a faster onset and longer duration of action compared to Edronocaine.
Bupivacaine: Known for its prolonged duration of action, making it suitable for longer surgical procedures.
Uniqueness of this compound: this compound is unique in its specific application in veterinary medicine and its balanced profile of efficacy and safety. Unlike some other local anesthetics, it is particularly suited for use in cattle due to its pharmacological properties and safety profile .
Properties
CAS No. |
190258-12-9 |
---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
N-methyl-N-[2-(3-propoxyphenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C15H25NO2/c1-5-10-17-14-7-6-8-15(12-14)18-11-9-16(4)13(2)3/h6-8,12-13H,5,9-11H2,1-4H3 |
InChI Key |
NUZYBIKIXLKGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.